4-Cyclobutyl-6-[(1-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperidin-4-yl)methoxy]pyrimidine
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Overview
Description
4-Cyclobutyl-6-[(1-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperidin-4-yl)methoxy]pyrimidine is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a cyclobutylpyrimidine moiety, a piperidine ring, and a pyrazolo[1,5-a]pyrazine core. Its intricate molecular architecture makes it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclobutyl-6-[(1-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperidin-4-yl)methoxy]pyrimidine typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Cyclobutylpyrimidine Moiety: This step involves the cyclization of appropriate precursors under controlled conditions to form the cyclobutylpyrimidine ring.
Attachment of the Piperidine Ring: The piperidine ring is introduced through nucleophilic substitution reactions, often using piperidine derivatives and suitable leaving groups.
Construction of the Pyrazolo[1,5-a]pyrazine Core: This core structure is synthesized through cyclization reactions involving hydrazine derivatives and appropriate electrophiles.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
4-Cyclobutyl-6-[(1-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperidin-4-yl)methoxy]pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to introduce oxygen-containing functional groups.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert certain functional groups to their reduced forms.
Substitution: Nucleophilic and electrophilic substitution reactions can be performed to introduce different substituents onto the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenated derivatives, nucleophiles, and electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, 4-Cyclobutyl-6-[(1-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperidin-4-yl)methoxy]pyrimidine is studied for its potential interactions with biological macromolecules. It may serve as a ligand for receptors or enzymes, providing insights into biochemical pathways.
Medicine
The compound’s potential therapeutic properties are of interest in medicinal chemistry. Researchers investigate its efficacy and safety as a drug candidate for various diseases, including cancer and neurological disorders.
Industry
In the industrial sector, this compound may be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-Cyclobutyl-6-[(1-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperidin-4-yl)methoxy]pyrimidine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s binding to these targets can modulate their activity, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-[4-[(6-Cyclobutylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]-1-methylpyrazolo[3,4-d]pyrimidine
- 4-[4-[(6-Cyclobutylpyrimidin-4-yl)oxymethyl]piperidine-1-carbonyl]-1H-pyridin-2-one
- [4-[(6-Cyclobutylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]-(1-methylimidazol-4-yl)methanone
Uniqueness
Compared to similar compounds, 4-Cyclobutyl-6-[(1-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperidin-4-yl)methoxy]pyrimidine stands out due to its specific combination of functional groups and ring structures. This unique arrangement imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
4-[4-[(6-cyclobutylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]-2-methylpyrazolo[1,5-a]pyrazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N6O/c1-15-11-19-21(22-7-10-27(19)25-15)26-8-5-16(6-9-26)13-28-20-12-18(23-14-24-20)17-3-2-4-17/h7,10-12,14,16-17H,2-6,8-9,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACWBTEMXMCWGOS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C=CN=C(C2=C1)N3CCC(CC3)COC4=NC=NC(=C4)C5CCC5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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